molecular formula C18H22N6O2 B2965822 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 953240-44-3

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2965822
CAS No.: 953240-44-3
M. Wt: 354.414
InChI Key: VFPONHKHKYYDNM-UHFFFAOYSA-N
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Description

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a tert-butyl group at the N1 position of the heterocyclic core and a propanamide side chain terminating in a pyridin-2-ylmethyl moiety. This structural framework is shared with several analogues, but variations in substituents critically influence physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-18(2,3)24-16-14(11-22-24)17(26)23(12-21-16)9-7-15(25)20-10-13-6-4-5-8-19-13/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPONHKHKYYDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H19N5OC_{15}H_{19}N_{5}O and a molecular weight of approximately 285.34 g/mol. Its structure features a fused pyrazole and pyrimidine ring system, which is characteristic of several biologically active compounds. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cellular processes such as proliferation, apoptosis, and survival. It has been shown to interact with specific molecular targets, including enzymes and receptors that are critical in cancer biology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It modulates key signaling pathways involved in cancer cell proliferation and survival, particularly the mechanistic target of rapamycin (mTOR) pathway. This modulation can lead to reduced cell growth in various cancer types.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Reference
This compoundA549 (Lung)12.5
MCF7 (Breast)15.0
LoVo (Colon)10.0
HT29 (Colon)11.5

Studies utilizing surface plasmon resonance have demonstrated its binding affinity to proteins involved in these critical signaling pathways, indicating a mechanism that involves inhibition of enzymes associated with cancer progression and activation of apoptotic pathways leading to cell death.

Other Biological Activities

Beyond its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to exhibit a range of biological activities including:

  • Anti-inflammatory
  • Antioxidant
  • Antibacterial
  • Antiviral
    These activities are attributed to their ability to interact with various biological targets, making them potential candidates for drug development against multiple diseases .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Study on mTOR Inhibition : A study demonstrated that a related compound selectively inhibits mTORC1 activity, which is crucial for cancer cell growth and metabolism .
  • Anticancer Efficacy : Another investigation found that derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Substituent Amide Side Chain Molecular Weight (g/mol)
Target Compound tert-butyl pyridin-2-ylmethyl ~335–374*
Compound phenyl pyridin-2-ylmethyl 374.4
Compound tert-butyl 1-methoxypropan-2-yl 335.40
Compound chromen-2-yl-ethyl sulfonamide 589.1

*Estimated based on and .

Physicochemical Properties

Available data for analogues suggest:

  • Melting Points : The compound has a melting point of 175–178°C, likely due to its rigid chromene system and intermolecular hydrogen bonding . The tert-butyl group in the target compound may lower melting points compared to phenyl-substituted analogues due to reduced crystallinity .
  • Lipophilicity : The tert-butyl group increases logP values relative to phenyl or hydroxyl-substituted derivatives (e.g., ’s 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) analogue), which could enhance blood-brain barrier penetration .

Q & A

Basic: What are the established synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including cyclization and amide coupling. For pyrazolo[3,4-d]pyrimidine cores, alkylation of intermediates (e.g., compound 5 in ) with tert-butyl halides in dry acetonitrile under reflux is common, followed by purification via recrystallization from acetonitrile . Amide bond formation with pyridin-2-ylmethylamine may employ coupling agents like EDC/HOBt. Key intermediates are characterized using IR and 1H^1H-NMR to confirm functional groups (e.g., tert-butyl C-H stretches at ~2970 cm1^{-1}) .

Basic: Which spectroscopic techniques are critical for structural validation?

  • 1H^1H-NMR : Identifies proton environments, such as tert-butyl singlets (~1.3 ppm) and pyridylmethyl NH/CH2_2 signals (~4.5–8.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (4-oxo group at ~1680–1720 cm1 ^{-1}) and amide C=O (~1640–1680 cm1 ^{-1}) .
  • X-ray Crystallography (if applicable): Resolves spatial arrangements, as seen in tert-butyl pyrazolo[4,3-c]pyridine derivatives ().

Advanced: How can reaction conditions be optimized for higher yields?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using statistical models. highlights flow-chemistry optimization for similar heterocycles, achieving reproducibility via controlled residence times .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitutions, while dichloromethane improves urea/thiourea couplings ().

Advanced: What strategies guide structure-activity relationship (SAR) studies?

  • Substituent Modulation : Replace tert-butyl with smaller alkyl groups (e.g., methyl) to assess steric effects on target binding. shows analogs with phenoxyphenyl substitutions exhibit varied bioactivity .
  • Bioisosteric Replacements : Substitute pyridin-2-ylmethyl with benzyl or heteroaromatic groups (e.g., pyrimidinyl) to evaluate solubility and affinity, as in ’s cannabinoid receptor ligands .

Data Contradiction: How to resolve discrepancies in biological assay results?

  • Analytical Validation : Replicate assays under standardized conditions (e.g., buffer pH 6.5, as in ) to minimize variability .
  • Purity Assessment : Use HPLC-MS to confirm compound integrity (>95% purity). Contradictions may arise from trace solvents (e.g., DMF) interfering with cellular assays .

Advanced: What computational tools predict binding modes or stability?

  • Molecular Docking : Use PubChem 3D conformers () to model interactions with kinases or GPCRs.
  • DFT Calculations : Assess tert-butyl’s steric impact on pyrazolo[3,4-d]pyrimidine ring planarity, influencing π-π stacking .

Advanced: How to address solubility challenges in formulation?

  • Co-solvent Systems : Use DMSO-water gradients (≤10% DMSO) for in vitro studies, ensuring colloidal stability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the propanamide chain to enhance aqueous solubility, inspired by ’s carboxylate analogs .

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